depudecin
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Overview
Description
The compound depudecin is a complex organic molecule featuring multiple epoxide groups and a hydroxyethyl substituent
Mechanism of Action
Target of Action
Depudecin primarily targets histone deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, which play a crucial role in gene regulation . In addition to histones, HDACs also deacetylate many other nuclear proteins like p53, E2F, ATM kinase, and CAF1 .
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, causing the DNA that is tightly wrapped around a deacetylated histone core to relax . This relaxation of the DNA structure can then influence gene expression.
Biochemical Pathways
The inhibition of HDACs by this compound affects the biochemical pathways related to gene regulation . The increased acetylation of histones alters the structure of chromatin, the material of which chromosomes are made. This alteration can then influence the transcription of genes, leading to changes in the protein products produced by the cell .
Pharmacokinetics
Given its potent activity at micromolar concentrations , it can be inferred that this compound likely has good bioavailability.
Result of Action
The primary result of this compound’s action is the induction of tumor cell differentiation . By inhibiting HDACs and thereby influencing gene expression, this compound can cause transformed cells to revert to a more normal phenotype . This makes this compound a potential anti-cancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of depudecin One common method involves the use of epoxidation reactions, where alkenes are converted to epoxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as titanium silicalite-1 (TS-1) may be employed to facilitate the epoxidation process, and advanced purification techniques like chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
depudecin: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the epoxide rings to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as hydroxide ions (OH-), amines, or thiols under mild to moderate temperatures.
Major Products Formed
Diols: From oxidation reactions.
Alcohols: From reduction of epoxide rings.
Substituted Epoxides: From nucleophilic substitution reactions.
Scientific Research Applications
depudecin: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Epoxides: Compounds with similar epoxide groups, such as ethylene oxide and propylene oxide.
Hydroxyethyl Derivatives: Compounds like 2-hydroxyethyl methacrylate and 2-hydroxyethyl acrylate.
Uniqueness
depudecin: is unique due to its combination of multiple epoxide rings and a hydroxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural complexity allows for diverse applications and interactions that are not observed in simpler epoxides or hydroxyethyl derivatives .
Properties
CAS No. |
139508-73-9 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1 |
InChI Key |
DLVJMFOLJOOWFS-INMLLLKOSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |
SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Canonical SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Synonyms |
4,5:8,9-dianhydro-1,2,6,7,11-pentadeoxy-d-threo-d-ido-undeca-1,6-dienitol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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